molecular formula C10H8ClNO3 B3114640 Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate CAS No. 203259-52-3

Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate

Cat. No. B3114640
CAS RN: 203259-52-3
M. Wt: 225.63 g/mol
InChI Key: WGDNTQKMDOWYMD-UHFFFAOYSA-N
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Description

Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8ClNO3 . It has a molecular weight of 225.63 g/mol .


Synthesis Analysis

The synthesis of isoxazole derivatives like Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate often involves metal-free synthetic routes . These methods are eco-friendly and are significant in the field of drug discovery . One such method is the 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate consists of a five-membered heterocyclic moiety . This structure is commonly found in many commercially available drugs .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

  • ABTS/PP Decolorization Assay of Antioxidant Capacity : This study focused on the ABTS radical cation-based assays, which are abundant in antioxidant capacity assays. The review aimed to elucidate the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, showing that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. These findings contribute to understanding the antioxidant capacity and reaction mechanisms of various compounds, including potentially isoxazole derivatives (Ilyasov et al., 2020).

Electrochemical Surface Finishing and Energy Storage

  • Electrochemical Technology with RTILs : The progress in electrochemical technology using room-temperature ionic liquids (RTILs) for electroplating and energy storage is reviewed. This research could provide insights into the utilization of various organic compounds, including isoxazole derivatives, in developing new electrochemical technologies (Tsuda et al., 2017).

Synthesis and Antioxidant Evaluation

  • Facile Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives : This study reports the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, highlighting the significant biological and medicinal properties of isoxazolone derivatives. It emphasizes their role as intermediates for the synthesis of numerous heterocycles, which could imply the relevance of ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate in similar applications (Laroum et al., 2019).

Anticancer Agents

  • Isoxazoline Containing Natural Products as Anticancer Agents : This review focuses on the importance of isoxazoline derivatives from natural sources and their uses as anticancer agents. It covers the synthetic pathways and the structural-activity relationship of these compounds, suggesting a potential area of application for ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate in medicinal chemistry (Kaur et al., 2014).

Safety and Hazards

The specific safety and hazard information for Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate is not provided in the search results .

properties

IUPAC Name

ethyl 6-chloro-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDNTQKMDOWYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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